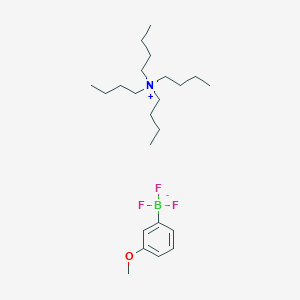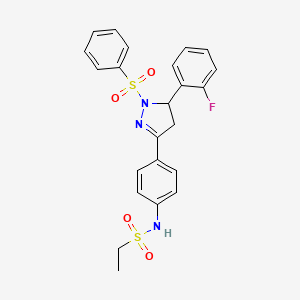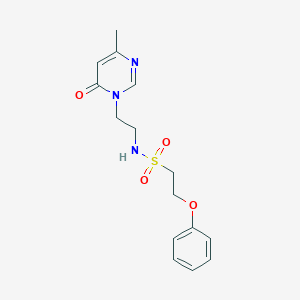
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. This compound has been extensively studied for its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the biosynthesis of pyrimidine nucleotides, which are necessary for DNA replication and cell division. By inhibiting DHODH, N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide can prevent the growth and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide include the inhibition of DHODH, which leads to a decrease in the biosynthesis of pyrimidine nucleotides. This, in turn, leads to a decrease in DNA replication and cell division. Additionally, N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide in lab experiments include its high yield and purity, as well as its well-understood mechanism of action. However, one limitation of using this compound is that it is relatively expensive compared to other compounds that have similar mechanisms of action.
Direcciones Futuras
There are several future directions for research on N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide. One possible direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to optimize the synthesis method of this compound to reduce its cost and increase its availability for scientific research.
Métodos De Síntesis
The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide involves the reaction of 2-phenoxyethanesulfonyl chloride with 2-amino-4-methyl-6-oxypyrimidine in the presence of a base. The resulting compound is then purified using chromatography techniques. The yield of this synthesis method is high, and the purity of the compound is excellent.
Aplicaciones Científicas De Investigación
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide has been extensively studied for its potential applications in the field of scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-13-11-15(19)18(12-16-13)8-7-17-23(20,21)10-9-22-14-5-3-2-4-6-14/h2-6,11-12,17H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYUJCDGVHKFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

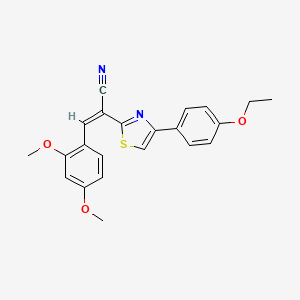
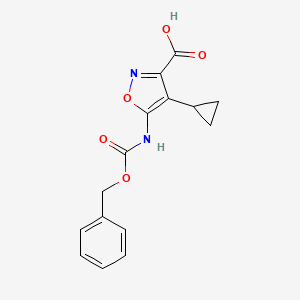

![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)pyrrolidine-1-carboxamide](/img/structure/B2791639.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)

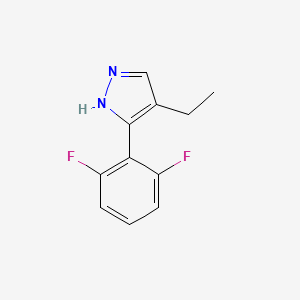
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2791647.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2791649.png)
